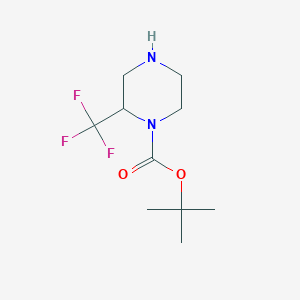

tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13/h7,14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGMABGNQLJFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Boc-Protection of Piperazine

The initial step involves reacting piperazine with tert-butyl chloroformate under basic conditions, typically using triethylamine or sodium triacetoxyborohydride as the base, in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF). The reaction is often carried out at low temperature (0–25 °C) to control the rate and avoid side reactions.

Example experimental conditions:

- Piperazine (1 eq) + tert-butyl chloroformate (1.1 eq)

- Triethylamine (1.1 eq) as base

- THF solvent, 0 °C to room temperature

- Stirring for 2–4 hours

Yields for this step typically range from 67% to over 90% depending on purity and work-up procedures.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced onto the piperazine ring via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Nucleophilic substitution: Using trifluoromethylamine or trifluoromethyl halides in the presence of bases such as DIPEA (N-ethyl-N,N-diisopropylamine) or triethylamine.

- Pd-catalyzed cross-coupling: Employing catalysts like Pd2(dba)3 or Pd(PPh3)4 with ligands such as BINAP, and bases like sodium tert-butoxide in toluene or acetonitrile at 50–70 °C.

These reactions are typically carried out under inert atmosphere (nitrogen or argon) to prevent catalyst degradation and side reactions.

Example reaction conditions:

| Catalyst System | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pd2(dba)3 (2%) + BINAP (4%) | Sodium tert-butoxide | Toluene | 70 °C | 1.5 h | Up to 95% |

| Pd(PPh3)4 | DIPEA | Acetonitrile | 50 °C | 4 h | ~90% |

Purification and Isolation

After reaction completion, the mixture is typically quenched with aqueous solutions (e.g., saturated sodium bicarbonate), extracted with organic solvents such as ethyl acetate, and dried over sodium sulfate. Purification is achieved by silica gel column chromatography using ethyl acetate/hexane mixtures or by recrystallization.

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc-protection of piperazine | tert-Butyl chloroformate, triethylamine, THF, 0–25 °C, 2–4 h | 67–90 | Protects nitrogen, avoids side reactions |

| Trifluoromethylation by Pd-catalyzed cross-coupling | Pd2(dba)3, BINAP, sodium tert-butoxide, toluene, 70 °C, 1.5 h | Up to 95 | High efficiency, requires inert atmosphere |

| Trifluoromethylation by nucleophilic substitution | Trifluoromethylamine, DIPEA, acetonitrile, 50 °C, 4 h | ~90 | Alternative method, mild conditions |

| Purification | Silica gel chromatography, ethyl acetate/hexane | — | Essential for high purity |

- The Boc-protection step is crucial to prevent unwanted side reactions during trifluoromethylation.

- Pd-catalyzed cross-coupling reactions have been shown to provide high yields and selectivity for the trifluoromethyl group introduction.

- Reaction conditions such as solvent choice (polar aprotic solvents like acetonitrile or toluene), temperature control, and base selection significantly influence the yield and purity.

- Use of sodium triacetoxyborohydride in Boc-protection provides good yields with mild reaction conditions.

- Purification techniques including silica gel chromatography and recrystallization ensure product purity >95%, confirmed by NMR and mass spectrometry.

- Industrial scale synthesis often employs continuous flow reactors and automated systems for consistent quality and scalability.

The preparation of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate involves well-established synthetic methodologies combining Boc-protection of piperazine and efficient trifluoromethylation via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimized reaction conditions and purification protocols yield this compound with high purity and yield, making it suitable for applications in medicinal chemistry and pharmaceutical development.

化学反应分析

tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Organic Synthesis

tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate serves as a valuable reagent in organic synthesis for:

- Preparation of Amino Acids and Peptides : The compound can be utilized to synthesize various amino acids and peptides, which are essential building blocks in biochemistry.

- Synthesis of Heterocyclic Compounds : Its unique structure allows it to participate in reactions that form heterocycles, which are crucial in many pharmaceuticals.

Medicinal Chemistry

The compound is particularly significant in drug discovery due to its potential therapeutic applications:

- Anticancer Activity : Studies have shown that compounds containing trifluoromethyl groups can inhibit specific enzymes involved in cancer metabolism, such as phosphoglycerate dehydrogenase (PHGDH). This inhibition is crucial for serine biosynthesis in proliferating cells.

- Antimicrobial Properties : Preliminary research indicates that this compound may exhibit selective antibacterial activity against certain strains, warranting further investigation into its potential as an antimicrobial agent .

Industrial Applications

In industrial contexts, this compound is used for:

- Synthesis of Specialty Chemicals : It serves as an intermediate for producing various specialty chemicals that find applications across multiple industries.

- Development of Agrochemicals : The compound's lipophilicity makes it suitable for use in agrochemical formulations where enhanced solubility and stability are required.

Research indicates that the unique structural features of this compound contribute to its biological activity:

作用机制

The mechanism of action of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

相似化合物的比较

Comparison with Similar Compounds

Piperazine derivatives with Boc protection and varying substituents are widely used in pharmaceutical synthesis. Below is a comparative analysis of structural analogs, focusing on substituent effects, synthetic routes, and applications.

Substituent Position and Electronic Effects

tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate

The trifluoromethyl group at the 4-position reduces steric hindrance compared to the 2-position isomer. This positional difference impacts reactivity in coupling reactions; for example, 4-substituted derivatives are more reactive in amide bond formation with carboxylic acids using T3P® (propylphosphonic anhydride) .tert-Butyl 3-(biphenyl-4-yl)piperazine-1-carboxylate

The biphenyl group introduces aromatic bulk, enhancing π-π stacking interactions in drug-receptor binding. This derivative is used in kinase inhibitor development .

Functional Group Variations

tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate

The sulfonyl group increases electrophilicity, enabling nucleophilic aromatic substitution. This compound is a precursor to protease inhibitors .- tert-Butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate The aminobenzyl side chain facilitates hydrogen bonding, making it valuable in PET radiotracer synthesis . Key data: Molecular weight = 323.37 g/mol; LCMS [M+H]⁺ = 324.1 .

Stereochemical Variations

- (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate

Chirality at the 3-position affects binding to G-protein-coupled receptors (GPCRs). The (R)-enantiomer shows 10-fold higher affinity for serotonin receptors than the (S)-form .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

- Reactivity : The 2-CF₃ isomer exhibits slower Boc deprotection rates under acidic conditions (e.g., TFA/DCM) compared to 4-substituted analogs due to steric shielding of the carbamate group .

- Biological Activity : Piperazines with electron-withdrawing groups (e.g., CF₃, sulfonyl) show enhanced metabolic stability in vivo, as demonstrated in pharmacokinetic studies of anticancer agents .

- Crystallography : Derivatives like tert-butyl 4-(5-iodopyridin-3-yl)piperazine-1-carboxylate form stable crystals suitable for X-ray diffraction, aiding in structure-based drug design .

生物活性

tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17F3N2O2, with a CAS number of 886779-77-7. The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The presence of the tert-butyl and trifluoromethyl groups enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Anticancer Activity : Compounds with trifluoromethyl groups often show increased potency in biological assays. Studies have demonstrated that this compound can inhibit the activity of specific enzymes involved in cancer metabolism, such as phosphoglycerate dehydrogenase (PHGDH), which is crucial for serine biosynthesis in proliferating cells .

- Antimicrobial Properties : The compound has been evaluated for its potential antibacterial effects. Preliminary data suggest it may possess selective activity against certain bacterial strains, although further investigations are required to confirm these findings .

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and coupling reactions. These methods highlight the versatility in modifying the compound to enhance its biological activity or to create derivatives with desirable properties.

Mechanistic Insights

Studies on the interaction of this compound with biological macromolecules have utilized various techniques such as:

- High-throughput screening : This approach allows for the rapid evaluation of the compound's inhibitory effects on target enzymes.

- Structure-activity relationship (SAR) studies : These investigations help elucidate how structural modifications impact biological activity .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling a trifluoromethyl-substituted aryl halide with tert-butyl piperazine-1-carboxylate via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Key parameters include:

- Catalyst System : Pd(OAc)₂ with BINAP ligand (yields ~92% under inert atmosphere) .

- Solvent/Temperature : Toluene or 1,4-dioxane at 110°C for 12–16 hours .

- Base : NaOtBu or K₂CO₃ to deprotonate the piperazine nitrogen .

- Purification : Flash chromatography (ethyl acetate/hexanes gradient) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the piperazine backbone and substituents. Key signals include tert-butyl protons at δ ~1.48 ppm and trifluoromethyl carbons at δ ~120–125 ppm (¹³C) .

- LCMS : ESI+ mode detects [M+H]⁺ ions (e.g., m/z 331 for tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine derivatives) .

- X-Ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., SHELX software for refinement) .

Q. What are common derivatization reactions for this compound in medicinal chemistry?

- Methodological Answer :

- Deprotection : Remove the tert-butyloxycarbonyl (Boc) group using HCl in dioxane or TFA in DCM to expose the piperazine amine for further functionalization .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 5-methoxypyrazine derivatives) under Pd catalysis (91% yield) .

- Acylation : React with benzoyl chlorides in DCM using DIPEA as a base to form amide derivatives .

Advanced Research Questions

Q. How can experimental data contradictions in crystallographic refinement be resolved?

- Methodological Answer : Discrepancies between calculated and observed diffraction data often arise from disorder or twinning. Strategies include:

- Software Tools : SHELXL for iterative refinement of atomic displacement parameters .

- Validation : Check R-factors (<5% for high-resolution data) and hydrogen-bonding consistency using CrystalExplorer .

- Complementary Techniques : Validate with ¹H-¹⁵N HMBC NMR to confirm piperazine proton environments .

Q. What computational methods predict the compound’s binding affinity for biological targets?

- Methodological Answer :

- Docking Software : AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to model interactions with enzymes/receptors .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes (e.g., targeting succinate receptors) .

- Validation : Compare computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does the trifluoromethyl group influence reaction kinetics in nucleophilic substitutions?

- Methodological Answer :

- Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the piperazine ring, slowing SN₂ reactions but enhancing stability in acidic conditions .

- Kinetic Studies : Monitor reaction progress via ¹⁹F NMR (δ -60 to -70 ppm for CF₃) under varied temperatures .

- Theoretical Modeling : DFT calculations (Gaussian 16) to map transition states and activation energies .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Stabilization : Protect reactive amines with Boc groups during cross-coupling steps .

- Catalyst Screening : Test Pd₂(dba)₃/XPhos for challenging couplings (e.g., sterically hindered aryl halides) .

- Workflow Optimization : Use microwave-assisted synthesis (e.g., 100°C, 3 hours) to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。